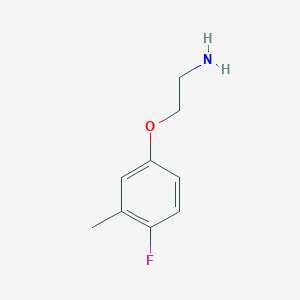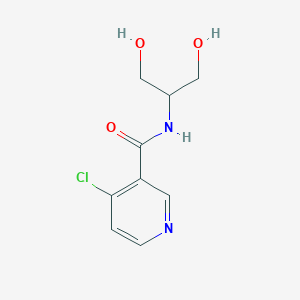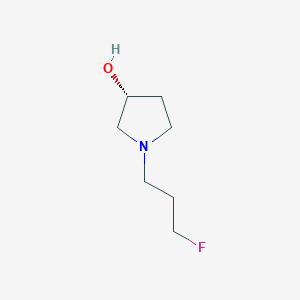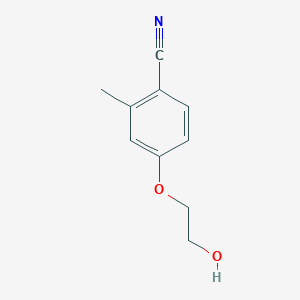
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine
Übersicht
Beschreibung
The compound “4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine” is an organic molecule with a phenylamine core structure. It has a difluoroethoxy group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoroethoxy and trifluoromethyl groups onto a phenylamine core. This could potentially be achieved through various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, an amine group, a difluoroethoxy group, and a trifluoromethyl group . The presence of these functional groups would likely impart certain chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the amine group could participate in reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine and related compounds have been investigated for their applications in organic light-emitting devices (OLEDs). These materials, such as 2,4-difluorophenyl-functionalized triphenylamine derivatives, have demonstrated potential in enhancing the efficiency and luminance of OLEDs. The introduction of strong electron-withdrawing fluorinated substituents into the arylamine moiety has shown to improve device performance by balancing injected carriers (Li et al., 2012).
Photoredox Catalysis in Organic Synthesis
The compound and its structurally related fluorinated groups play a significant role in photoredox catalysis, a method widely used in synthetic organic chemistry. This approach is particularly useful for the fluoromethylation of carbon-carbon multiple bonds, a key process in the development of pharmaceuticals and agrochemicals. The use of visible-light-induced single-electron-transfer processes in these reactions highlights the importance of these compounds in efficient and selective radical fluoromethylation (Koike & Akita, 2016).
Synthesis of Fluorescent Materials
This compound's derivatives are used in synthesizing fluorescent materials with applications in sensors and optoelectronics. For instance, the synthesis of triphenylamine-based linear conjugated polyfluorenes with various pendant groups shows promise in the development of fluorescent chemosensors. These materials exhibit favorable thermal stability and sensitivity to specific metal ions, making them suitable for applications in polymeric light-emitting diodes (PLEDs) and chemosensors (Yang et al., 2013).
Development of Polymer Materials
The compound and its related fluorinated groups are integral in the development of novel polymer materials. For example, triphenylamine-based diamine monomers with trifluoromethyl side groups have been used to synthesize polyimides. These polymers exhibit high thermal stability, light blue emission, and good solubility, making them useful in various applications, including electronics and optoelectronics (Choi, Cho, & Yoon, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-7(15)6(3-5)9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQNKYVWPNNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)


![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)




